molecular formula C13H13N3O B3261339 N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide CAS No. 342653-90-1

N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide

Cat. No. B3261339
CAS RN: 342653-90-1
M. Wt: 227.26 g/mol
InChI Key: OCTLVQIHKXJEDV-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields. In

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to selectively bind to these metal ions, resulting in a change in its fluorescence properties. This makes N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide a useful tool for studying the role of these metal ions in biological systems.
In addition, N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as a potential cancer treatment.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide is not fully understood, but it is thought to involve the binding of this compound to specific proteins or enzymes in cells. This binding may result in changes to the activity of these proteins or enzymes, leading to the observed biochemical and physiological effects of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide.
Biochemical and Physiological Effects
N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively bind to metal ions, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may be responsible for some of the observed effects of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide on cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide in lab experiments is its selectivity for binding to specific metal ions. This makes it a useful tool for studying the role of these metal ions in biological systems. In addition, N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in the lab.
However, there are also some limitations to using N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Without a clear understanding of how N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide interacts with cells and proteins, it can be difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of future directions for research on N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of new fluorescent probes based on the structure of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide. These probes could be used to detect a wider range of metal ions and could have improved sensitivity and selectivity compared to N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide.
In addition, further study of the mechanism of action of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide could lead to the development of new cancer treatments based on this compound. By understanding how N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide inhibits the growth of cancer cells, researchers may be able to develop more effective treatments that target specific enzymes or proteins involved in cancer growth.
Conclusion
In conclusion, N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide is a promising compound for scientific research. Its ability to selectively bind to metal ions and inhibit the activity of certain enzymes makes it a useful tool for studying a variety of biological systems. While there are still many unanswered questions about the mechanism of action of N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide, further research in this area could lead to new treatments for cancer and other diseases.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-6-5-8-13(15-10)16(11(2)17)12-7-3-4-9-14-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLVQIHKXJEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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